1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a phenyl group, and a methylpropanone moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-phenylpyridine with a suitable ketone, followed by reduction and purification steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylpyridine: Lacks the methylpropanone moiety but shares the core pyridine structure.
1-(2-Amino-4-phenylpyridin-3-yl)ethanone: Similar structure but with an ethanone group instead of methylpropanone.
4-Phenylpyridine: Lacks the amino and methylpropanone groups.
Uniqueness
1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(2-amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H16N2O/c1-10(2)14(18)13-12(8-9-17-15(13)16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17) |
InChI Key |
VYTBQDMIXRMOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=CN=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.